L-Phenylalanine (2-13C)

Overview

Description

L-Phenylalanine (2-13C) is an essential amino acid . It is important for the biosynthesis of other amino acids including melanin, dopamine, noradrenalin, and thyroxine . It is also used in the structure and function of many proteins and enzymes . .

Synthesis Analysis

L-Phenylalanine can be synthesized from inexpensive aromatic precursors in E. coli . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis

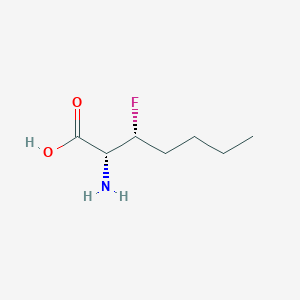

The molecular structure of L-Phenylalanine (2-13C) is C6H5CH2*CH (NH2)COOH .Chemical Reactions Analysis

L-Phenylalanine (2-13C) is used in Biomolecular NMR, Metabolism, Metabolomics, and Proteomics . Degradation of phenylalanine results in the formation of acetoacetate and fumarate .Physical And Chemical Properties Analysis

L-Phenylalanine (2-13C) is a solid substance with a molecular weight of 166.18 . It has a melting point of 270-275 °C (dec.) . It is soluble in water, with a solubility of 16.5 g/l at 20 °C .Scientific Research Applications

Isotope Labeled Protein Production

Isotope labeled amino acids like L-Phenylalanine (2-13C) are crucial for producing isotopically labeled proteins, which are essential for various NMR spectroscopy applications. This allows for detailed structural and dynamic studies of proteins .

Phenylalanine Hydroxylase Activity Assessment

The compound is used in evaluating phenylalanine hydroxylase activity through a breath test, which measures the ^13CO2 level after administration of ^13C-labeled phenylalanine. This is important for studying metabolic disorders such as phenylketonuria .

Biosynthesis from Aromatic Precursors

Researchers have developed bioconversion processes to synthesize L-Phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol, which could lead to more cost-effective production methods .

Boron Neutron Capture Therapy (BNCT)

L-Phenylalanine derivatives, such as 4-borono-L-phenylalanine (BPA), show potential in BNCT clinical trials for cancer treatment. Enhancing BPA uptake in cells is a key research area where L-Phenylalanine (2-13C) can play a role .

NMR Reporter Synthesis

The compound is used to introduce 13C-19F spin systems into deuterated aromatic side chains of phenylalanine, serving as reporters for protein NMR applications. This method is economical and straightforward, providing valuable insights into protein structures .

Mass Spectrometry Imaging

L-Phenylalanine (2-13C) is used in mass spectrometry imaging to study the kinetics of labeled phenylalanine in biological tissues, such as tumor tissues in mice. This helps in understanding the metabolic pathways and the behavior of tumors .

Mechanism of Action

Target of Action

L-Phenylalanine (2-13C) primarily targets the α2δ subunit of voltage-dependent Ca+ channels and the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) . The α2δ subunit of voltage-dependent Ca+ channels plays a crucial role in the transmission of electrical signals in nerve cells, while NMDARs are critical for synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

L-Phenylalanine (2-13C) acts as an antagonist at the α2δ subunit of voltage-dependent Ca+ channels with a Ki of 980 nM . It also acts as a competitive antagonist for the glycine- and glutamate-binding sites of NMDARs . This means that it competes with glycine and glutamate for binding to these sites, thereby inhibiting the normal function of these receptors .

Biochemical Pathways

The action of L-Phenylalanine (2-13C) on these targets affects several biochemical pathways. By antagonizing the α2δ subunit of voltage-dependent Ca+ channels, it can modulate the influx of calcium ions, which are essential for the release of neurotransmitters and the propagation of electrical signals . By inhibiting the function of NMDARs, it can affect the excitatory synaptic transmission, which is crucial for many cognitive functions .

Pharmacokinetics

It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of L-Phenylalanine (2-13C)'s action are primarily related to its antagonistic effects on the α2δ subunit of voltage-dependent Ca+ channels and NMDARs . By inhibiting these targets, it can modulate neuronal signaling and potentially affect various neurological processes .

Safety and Hazards

L-Phenylalanine (2-13C) may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and may be harmful if swallowed or inhaled . It can trigger allergic reactions, with symptoms such as itching, swelling of the face or hands, trouble breathing, and a tingling feeling in the mouth .

Future Directions

L-Phenylalanine (2-13C) has various promising applications. It is extensively used in dietary supplements, feed, cosmetics, and chemical industries . It is also widely used in the synthesis of pharmaceutically active compounds . Systematical bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-Phenylalanine from low-cost starting materials aromatic precursors .

properties

IUPAC Name |

(2R)-2-amino-3-phenyl(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-HMANNDOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[13C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)

![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)